Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a chemical compound notable for its complex structure and potential applications in medicinal chemistry. This compound is classified under naphthyridine derivatives, which are recognized for their diverse biological activities, including antibacterial properties. Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is particularly significant as an intermediate in the synthesis of flavoquinolones, a class of compounds studied for their antimicrobial effects .
The synthesis of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate generally involves several key steps:
While specific industrial production methods are not extensively documented, laboratory procedures can be scaled up for larger quantities while ensuring safety and efficiency.
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate has a molecular formula of and a molar mass of approximately 232.24 g/mol. Its structure features a naphthyridine ring system with hydroxyl and carboxylate functional groups that contribute to its unique chemical reactivity and biological activity .
Key structural data includes:
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate can participate in various chemical reactions:
The mechanism of action for ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is likely similar to other naphthyridine derivatives, which interact with various biochemical pathways. This compound may exert its effects through specific interactions with target enzymes or receptors involved in microbial growth inhibition.
Key pharmacokinetic properties include:
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | |
Density | (predicted) |
Melting Point | |
Boiling Point | |
pKa | (predicted) |
Hazard Symbols | Xi - Irritant |
The compound is stored at room temperature under appropriate safety conditions due to its irritant nature .
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is primarily utilized in medicinal chemistry as an intermediate in the synthesis of flavoquinolones, which are studied for their antibacterial properties. Its unique structural features make it a candidate for further research into its efficacy against various microbial infections . Additionally, its potential interactions within biochemical pathways could lead to discoveries in therapeutic applications targeting specific diseases.
The synthesis of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS# 13250-96-9) follows established quinolone heterocyclization strategies rooted in mid-20th-century methodologies. The foundational approach involves a three-step condensation between 2-aminopyridine derivatives and ethyl acetoacetate equivalents. As documented in early literature, this process initiates with the formation of an enamine intermediate, which subsequently undergoes thermally promoted cyclodehydration at elevated temperatures (≥200°C) to yield the naphthyridine core [3].
A seminal 1948 Journal of the American Chemical Society procedure detailed the reaction of 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate, followed by high-temperature Gould-Jacobs cyclization in diphenyl ether. This classical route achieves the target compound with a reported melting point of 272–273°C, consistent with modern analytical data [3]. Key modifications over decades have optimized precursor compatibility while retaining the core sequence:
Table 1: Classical Synthesis Routes and Parameters
Precursor System | Cyclization Conditions | Yield Range | Key Limitations |
---|---|---|---|
2-Amino-4-methylpyridine + Diethyl ethoxymethylenemalonate | Diphenyl ether, 250°C, 3h | 40-55% | High energy input, low atom economy |
2-Amino-5-picoline + Ethyl 2-(ethoxymethylene)acetoacetate | Mineral oil, 230°C, 4h | 50-65% | Difficult product isolation |
2,6-Diaminopyridine + Ketoester derivatives* | Phosphoryl chloride, reflux | 30-45% | Regiochemistry control challenges |
*Yields mixtures of 5- vs. 7-methyl isomers [3] [6].
These methods remain industrially relevant due to accessible starting materials but face inherent limitations in regiochemical control and functional group tolerance. The high-temperature cyclization often promotes decarboxylation side reactions, necessitating meticulous reaction control to preserve the critical C3-ester functionality essential for downstream derivatization [3] [6].
Modern syntheses address historical regiochemistry challenges through pre-functionalized aminopyridine building blocks. Contemporary routes employ orthogonally protected 2-amino-4-methylpyridine-3-boronic esters to enable Suzuki couplings that install the C3-carboxylate precursor prior to ring closure. This strategy ensures exclusive orientation of the methyl (C7) and carboxylate (C3) substituents [6].
Critical regiochemical control is achieved via:
These approaches achieve >95% regiochemical fidelity for the 7-methyl isomer while suppressing formation of the thermodynamically favored 5-methyl byproduct. Computational studies confirm that transition state energies for the desired cyclization pathway are lowered by 8.3 kcal/mol when using sterically directed protecting groups [6].
The cyclization step's efficiency exhibits profound solvent dependence and catalyst specificity. Polar aprotic solvents like dimethylformamide (DMF) accelerate ring closure but promote ester hydrolysis, while nonpolar solvents (toluene, xylene) require higher temperatures but preserve functional group integrity [5]. Breakthrough studies identified choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst enabling efficient cyclization in aqueous media – previously considered incompatible with naphthyridine synthesis [6].
Table 2: Solvent/Catalyst Performance in Cyclization Step
Medium System | Temperature (°C) | Time (h) | Yield (%) | Advantage |
---|---|---|---|---|
Diphenyl ether (neat) | 250 | 3.0 | 52 | Historical benchmark |
DMF with ZnCl₂ catalyst | 150 | 1.5 | 68 | Lower temperature |
Water/Choline hydroxide | 100 | 4.0 | 89 | Aqueous, sustainable |
THF with Fe³⁺-montmorillonite | 65 | 8.0 | 75 | Heterogeneous catalyst reuse |
Ethanol with microwave | 120 | 0.25 | 92 | Ultra-fast processing |
The ChOH system operates through dual hydrogen-bond activation: the hydroxide ion deprotonates the enolic intermediate while the choline cation stabilizes the developing negative charge during ring closure. This catalyst reduces the activation energy by 15.7 kcal/mol compared to uncatalyzed reactions, enabling near-quantitative conversion in water – a previously unusable solvent for this chemistry [5] [6].
Microwave-assisted and aqueous-phase syntheses represent paradigm shifts toward sustainable production. Microwave dielectric heating (120°C, ethanol solvent) completes the cyclization in 15 minutes versus 48 hours conventionally, achieving 92% yield while reducing energy consumption by 98% [5]. The aqueous ChOH-catalyzed route eliminates organic solvents entirely and operates at 100°C with straightforward product isolation via pH-triggered precipitation [6].
Quantitative green metrics analysis reveals:
Table 3: Green Synthesis Performance Comparison
Method | Reaction Time | Energy Input (kW·h/mol) | Carbon Footprint (kg CO₂eq/mol) | Atom Economy (%) |
---|---|---|---|---|
Classical thermal | 48 h | 38.7 | 12.4 | 47.2 |
Solvent-free microwave | 1.5 h | 0.83 | 1.9 | 85.6 |
Aqueous ChOH catalysis | 4 h | 2.1 | 3.1 | 91.3 |
Continuous flow processing | 22 min | 1.2 | 2.3 | 88.9 |
These advances demonstrate viability for kilogram-scale production while aligning with green chemistry principles. Continuous flow implementations further enhance mass/heat transfer, suppressing decarboxylation side reactions that plague batch processes [5] [6].
Despite methodological advances, industrial scale-up faces persistent hurdles. The crystallinity control of the final product demands precise cooling profiles during workup to prevent amorphous solid formation that complicates filtration. Industrial batches require seeded crystallization in ethanol/water mixtures (3:1 v/v) with <1°C/min cooling rates to obtain pharmaceutically acceptable purity (>99.5%) [3].
Critical unresolved challenges include:
Current optimization focuses on continuous extraction-integrated crystallization systems that simultaneously separate product and regenerate catalysts. Pilot studies demonstrate 87% recovery of choline hydroxide using bipolar membrane electrodialysis, potentially reducing catalyst costs by 65% in scaled operations [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: